(5E)-3-(4-METHOXYPHENYL)-5-[(PYRIDIN-3-YL)METHYLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE
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Overview
Description
(5E)-3-(4-METHOXYPHENYL)-5-[(PYRIDIN-3-YL)METHYLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is a heterocyclic compound that has garnered interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-3-(4-METHOXYPHENYL)-5-[(PYRIDIN-3-YL)METHYLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE typically involves multi-step reactions. One common method includes the condensation of 4-methoxybenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate then undergoes cyclization with α-bromoacetophenone in the presence of a base to yield the thiazolidinone ring . The final step involves the Knoevenagel condensation of the thiazolidinone with pyridine-3-carbaldehyde under basic conditions to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the purification steps are streamlined using techniques such as crystallization and chromatography to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(5E)-3-(4-METHOXYPHENYL)-5-[(PYRIDIN-3-YL)METHYLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE can undergo various chemical reactions, including:
Reduction: The compound can be reduced to form thiazolidines using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nitrating agents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiazolidines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Medicinal Chemistry: It has shown promise as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Organic Synthesis: The compound serves as a versatile intermediate for the synthesis of more complex molecules.
Material Science: Its unique structural properties make it a candidate for the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which (5E)-3-(4-METHOXYPHENYL)-5-[(PYRIDIN-3-YL)METHYLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE exerts its effects involves interaction with molecular targets such as enzymes and receptors. For instance, in anticancer applications, it may inhibit enzymes like topoisomerase or kinases, leading to the disruption of cancer cell growth and proliferation . The compound’s ability to form stable complexes with metal ions also contributes to its biological activity .
Comparison with Similar Compounds
Similar Compounds
3-(4-Methoxyphenyl)-2-thioxo-4-thiazolidinone: Lacks the pyridinylmethylene group, resulting in different chemical properties and biological activities.
5-(4-Methoxyphenyl)-2-thioxo-4-thiazolidinone: Similar structure but with different substitution patterns, affecting its reactivity and applications.
Uniqueness
(5E)-3-(4-METHOXYPHENYL)-5-[(PYRIDIN-3-YL)METHYLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is unique due to the presence of both methoxyphenyl and pyridinylmethylene groups, which enhance its chemical reactivity and potential for diverse applications. This combination of functional groups allows for a broader range of chemical modifications and interactions with biological targets .
Properties
Molecular Formula |
C16H12N2O2S2 |
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Molecular Weight |
328.4g/mol |
IUPAC Name |
(5E)-3-(4-methoxyphenyl)-5-(pyridin-3-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C16H12N2O2S2/c1-20-13-6-4-12(5-7-13)18-15(19)14(22-16(18)21)9-11-3-2-8-17-10-11/h2-10H,1H3/b14-9+ |
InChI Key |
PQEZQIJHCYNLMT-NTEUORMPSA-N |
SMILES |
COC1=CC=C(C=C1)N2C(=O)C(=CC3=CN=CC=C3)SC2=S |
Isomeric SMILES |
COC1=CC=C(C=C1)N2C(=O)/C(=C\C3=CN=CC=C3)/SC2=S |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C(=CC3=CN=CC=C3)SC2=S |
Origin of Product |
United States |
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